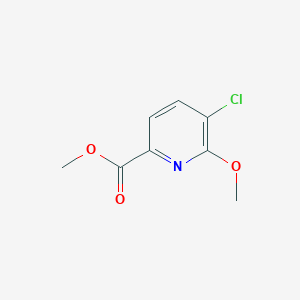

Methyl 5-chloro-6-methoxypicolinate

Description

Contextualization within the Field of Pyridine (B92270) Carboxylic Acid Chemistry and Derivatives

Pyridine carboxylic acids are a class of organic compounds that consist of a pyridine ring with a carboxylic acid substituent. wikipedia.org The position of the carboxylic acid group on the pyridine ring gives rise to three isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.orgnih.gov These compounds and their derivatives have been the focus of extensive research due to their diverse biological activities and applications in medicinal chemistry and material science. nih.govchemimpex.com

Derivatives of pyridine carboxylic acids, such as Methyl 5-chloro-6-methoxypicolinate, are of significant interest because the introduction of various substituents onto the pyridine ring can dramatically alter the compound's physical, chemical, and biological properties. researchgate.net The presence of a chlorine atom, a methoxy (B1213986) group, and a methyl ester in this compound provides multiple reactive sites and opportunities for further chemical modification. This positions the compound as a versatile scaffold in the design and synthesis of novel organic molecules.

Significance of Substituted Picolinates as Building Blocks in Advanced Organic Synthesis

Substituted picolinates, the esters of substituted picolinic acids, are highly valuable building blocks in advanced organic synthesis. Their utility stems from the inherent reactivity of the pyridine ring and the ester functionality. The nitrogen atom in the pyridine ring can act as a ligand for metal catalysts, directing reactions to specific positions on the ring. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing a handle for further synthetic transformations. nih.govrsc.org

The substituents on the picolinate (B1231196) ring play a crucial role in modulating its reactivity and providing points for diversification. For instance, halogen atoms like the chloro group in this compound can participate in cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy group can influence the electronic properties of the ring and can sometimes be cleaved to reveal a hydroxyl group for further functionalization. This multi-functional nature of substituted picolinates makes them key components in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials. researchgate.net

Rationale for Focused Academic Research on this compound

The specific arrangement of substituents in this compound makes it a compound of particular interest for academic research. The combination of a halogen, an electron-donating methoxy group, and an electron-withdrawing methyl ester group on the picolinic acid scaffold creates a unique electronic and steric environment. This distinct substitution pattern can lead to novel reactivity and the potential for creating molecules with specific and desirable properties.

Academic research on this compound is driven by the desire to explore its synthetic potential and to understand how its unique structure influences its chemical behavior. Researchers are interested in developing new synthetic methods that utilize this compound as a starting material and in investigating the properties of the resulting products. The insights gained from studying this specific molecule can contribute to the broader understanding of structure-activity relationships in substituted pyridines and can pave the way for the discovery of new compounds with valuable applications.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C8H8ClNO3 | 201.61 | Chloro, methoxy, and methyl ester substituents on a picolinate backbone. |

| Methyl 6-chloro-5-methoxypicolinate | C8H8ClNO3 | 201.61 | Isomer of the primary compound with substituent positions swapped. bldpharm.com |

| Methyl 5,6-dichloropicolinate | C7H5Cl2NO2 | 206.03 | Contains two chloro substituents, increasing potential for cross-coupling. bldpharm.com |

| Methyl 6-chloro-5-(chloromethyl)picolinate | C8H7Cl2NO2 | 220.05 | Features an additional reactive chloromethyl group. nih.gov |

| 5-Chloro-6-methoxynicotinamide | C7H7ClN2O2 | 186.59 | Amide derivative instead of a methyl ester. |

| Picolinic acid | C6H5NO2 | 123.11 | The parent pyridine-2-carboxylic acid. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-6-methoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-5(9)3-4-6(10-7)8(11)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMGFCFCTFVGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl 5 Chloro 6 Methoxypicolinate and Its Analogues

Established Synthetic Pathways from Pyridine (B92270) Precursors

The construction of the methyl 5-chloro-6-methoxypicolinate scaffold frequently originates from simpler pyridine derivatives. These established routes are characterized by the sequential and controlled introduction of substituents onto the pyridine ring.

Multi-step Synthesis from Dichloropyridine Intermediates

One common approach involves the use of dichloropyridine intermediates. For instance, a multi-step synthesis can be initiated from a dichloropyridine derivative. This process may involve the initial formation of a pyridone, followed by halogenation and subsequent reactions to yield the desired product. An alternative pathway starts with the chlorination of beta-picoline to produce 2-chloro-5-methylpyridine, which can then be further functionalized. google.comresearchgate.netepo.org

A general representation of such a synthetic sequence is outlined below:

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | Propionaldehyde, Acrylic Ester | 4-Formylpentanoate Ester | Formation of a key intermediate. google.comepo.org | |

| 2 | 4-Formylpentanoate Ester | Nitrogen Source (e.g., amine) | 5-Methyl-3,4-dihydro-2(1H)-pyridone | Cyclization to form the pyridone ring. google.comepo.org |

| 3 | 5-Methyl-3,4-dihydro-2(1H)-pyridone | Halogenating Agent (e.g., Cl2, SO2Cl2) | Dihalo-pyridone | Introduction of halogen atoms. google.comepo.org |

| 4 | Dihalo-pyridone | 2-Hydroxy-5-methylpyridine | Dehydrohalogenation. google.comepo.org | |

| 5 | 2-Hydroxy-5-methylpyridine | Chlorinating Agent (e.g., POCl3) | 2-Chloro-5-methylpyridine | Chlorination to form a key precursor. google.comepo.org |

Regioselective Functionalization Approaches

Achieving the desired substitution pattern on the pyridine ring necessitates a high degree of regiocontrol. Various strategies have been developed to direct the functionalization to specific positions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.eduwikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a functional group with high precision. wikipedia.org

Common directing groups for pyridine include amides, carbamates, and methoxy (B1213986) groups. baranlab.orgnih.gov The choice of the directing group and reaction conditions is crucial for achieving the desired outcome. For instance, the O-carbamate group is recognized as one of the most effective DMGs. nih.gov The use of strong bases like n-butyllithium, often in the presence of an additive like TMEDA, is typical for these transformations. harvard.edubaranlab.org This strategy can be employed to introduce carboxyl or formyl groups at specific positions on the pyridine ring.

The introduction of halogen and methoxy groups is a critical step in the synthesis of this compound. Halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions. nsf.govchemrxiv.org However, methods have been developed to achieve regioselective halogenation. One approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for mild and highly regioselective halogenation. nsf.govchemrxiv.org Another strategy utilizes metalation-halogenation sequences, often requiring a directing group to achieve the desired regiochemistry. nsf.govchemrxiv.org

The introduction of a methoxy group can be accomplished through nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyridine ring. For example, reacting a chlorinated pyridine derivative with sodium methoxide (B1231860) can lead to the formation of the corresponding methoxypyridine. google.com

The following table summarizes some reagents used for these transformations:

| Functional Group | Reagent(s) | Reaction Type |

| Halogen (e.g., Chloro) | N-Chlorosuccinimide, Phosphorus oxychloride google.comepo.orgnsf.govchemrxiv.org | Electrophilic Halogenation, Chlorination |

| Methoxy | Sodium methoxide google.com | Nucleophilic Substitution |

Esterification Procedures for Methyl Ester Formation

The final step in the synthesis of this compound is the formation of the methyl ester. This is typically achieved through the esterification of the corresponding picolinic acid. Several methods are available for this transformation.

A common and straightforward method is Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. Another approach is to first convert the carboxylic acid to a more reactive species, such as an acyl chloride, by treating it with a reagent like thionyl chloride. nih.gov The resulting acyl chloride can then be reacted with methanol to form the methyl ester. nih.gov Various coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide), can also be used to facilitate the esterification process. researchgate.net

Advanced Synthetic Transformations Utilizing this compound as a Substrate

This compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups—the chloro, methoxy, and methyl ester moieties—provide multiple reaction sites for further transformations. For example, the chlorine atom can be displaced by various nucleophiles in substitution reactions, and the ester group can be hydrolyzed or converted into other functional groups. These transformations open avenues for the creation of a diverse range of derivatives with potential applications in various fields of chemistry.

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the pyridine core. For a substrate like this compound, the chloro substituent at the 5-position is the primary site for such transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound and an organic halide. libretexts.org This reaction is known for its mild conditions and tolerance of a broad range of functional groups, making it suitable for complex molecules. libretexts.orgmdpi.com In the context of analogues of this compound, such as other chloropyridines, this reaction facilitates the formation of a new C-C bond at the position of the chlorine atom.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The reactivity of the aryl halide is a critical factor, with the order generally being I > OTf > Br > Cl. libretexts.org For less reactive aryl chlorides, the choice of a suitable phosphine (B1218219) ligand and base is crucial for a successful reaction. nih.gov Bulky, electron-donating phosphine ligands are often employed to facilitate the oxidative addition step. nih.gov

A study on the Suzuki-Miyaura cross-coupling of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one with various arylboronic acids demonstrated the feasibility of this reaction on a substituted chloropyridine. researchgate.net The reaction was optimized using microwave irradiation, which often leads to shorter reaction times and improved yields. researchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridine Analogues

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 135-140 (Microwave) | Moderate to Good | nih.gov |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 62 | mdpi.com |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | mdpi.com |

| Pd(dtbpf)Cl₂ | - | Cs₂CO₃ | DMF | 100 | Good | researchgate.net |

It is important to note that the electronic nature of both the chloropyridine and the boronic acid can influence the reaction outcome. researchgate.net Electron-donating or electron-withdrawing groups on either partner can affect the rate and efficiency of the coupling.

The Sonogashira coupling is another palladium-catalyzed reaction that forms a C-C bond, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes.

The reaction mechanism is thought to involve a palladium catalytic cycle similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org

For substrates like this compound, the Sonogashira coupling would introduce an alkynyl group at the 5-position. The reaction conditions are generally mild, often conducted at room temperature. wikipedia.org The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with less reactive aryl chlorides. organic-chemistry.org Desulfurative Sonogashira cross-coupling reactions have also been reported as an alternative to using haloarenes. sci-hub.se

Table 2: General Conditions for Sonogashira Coupling of Halo-heteroarenes

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Amine (e.g., Et₃N, i-Pr₂NH) | Amine or DMF | Room Temperature to Reflux | wikipedia.orgorganic-chemistry.org |

| PdCl₂(PPh₃)₂ | CuI | Triethylamine | Toluene | 70°C | rsc.orgchemrxiv.org |

| Pd(OAc)₂ | - | K₂CO₃ | DMF | 120°C | sci-hub.se |

The resulting alkynylpyridines are versatile intermediates that can undergo further transformations, such as hydrogenation to the corresponding alkylpyridines or participation in cyclization reactions. rsc.orgchemrxiv.org

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyridine Ring Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as pyridines, particularly when activated by electron-withdrawing groups. youtube.com In this compound, the chlorine atom at the 5-position can be displaced by a variety of nucleophiles. The pyridine nitrogen itself acts as an electron-withdrawing group, facilitating the attack of nucleophiles. youtube.com

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. researchgate.net The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. d-nb.info For chloropyridines, the reaction with amine nucleophiles is a common method to introduce nitrogen-containing substituents. youtube.com

The regioselectivity of SNAr reactions on substituted pyridines is an important consideration. In many cases, the reaction is highly regioselective, with the nucleophile attacking the carbon bearing the leaving group. mdpi.comrsc.org Theoretical and experimental studies on related systems, such as dinitroquinazolines, have provided insights into the factors governing this selectivity. rsc.org

The development of aqueous and mild SNAr reaction conditions, for instance using polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC), has made this transformation more environmentally friendly. d-nb.info

Table 3: Examples of Nucleophiles Used in SNAr Reactions with Chloropyridines

| Nucleophile | Product Type | Reference |

| Amines (primary, secondary) | Aminopyridines | mdpi.comyoutube.com |

| Alkoxides | Alkoxypyridines | nih.gov |

| Thiolates | Thio-substituted pyridines | General SNAr |

| Azides | Azidopyridines | General SNAr |

Cyclization Reactions for Fused Heterocyclic Systems

This compound and its derivatives can serve as precursors for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds.

Thienopyridines are bicyclic aromatic compounds containing a thiophene (B33073) ring fused to a pyridine ring. They can be synthesized from appropriately substituted pyridines. mdpi.comarkat-usa.org One common strategy involves the reaction of a pyridine derivative bearing a leaving group (like chlorine) and a vicinal functional group that can participate in the cyclization. For instance, a 2-chloropyridine (B119429) with a suitable substituent at the 3-position can be a precursor to a thieno[2,3-b]pyridine. mdpi.com

The synthesis often involves the introduction of a sulfur-containing side chain, followed by an intramolecular cyclization. For example, reaction of a chloropyridine with a reagent like thioglycolic acid or its esters can be a key step. abertay.ac.uk The Thorpe-Ziegler cyclization of cyanopyridines is another established method for constructing the fused thiophene ring. arkat-usa.org

Table 4: General Strategies for Thienopyridine Synthesis from Pyridine Precursors

| Pyridine Precursor | Reagents for Cyclization | Fused System | Reference |

| 2-Chloropyridine-3-carbonitrile | Mercapto-containing reagents | Thieno[2,3-b]pyridine | mdpi.comabertay.ac.uk |

| 2-Sulfanylpyridine-3-carbonitrile | α-Halo ketones, esters, or nitriles | Thieno[2,3-b]pyridine | mdpi.comresearchgate.net |

| Dihydropyridine-thiones | Alkylating agents followed by cyclization | Thienopyridine | arkat-usa.org |

Imidazo[1,2-a]pyridines are another important class of fused heterocycles with a wide range of biological activities. nih.gov They are commonly synthesized from 2-aminopyridines. organic-chemistry.orgnih.gov While this compound does not have a 2-amino group, it can be envisioned that a derivative where the 6-methoxy group is replaced by an amino group could serve as a precursor.

Alternatively, methods starting from 2-chloropyridines have been developed. One such method involves the reaction of a 2-chloropyridine with a 2H-azirine in the presence of triflic anhydride, leading to the formation of C3-substituted imidazo[1,2-a]pyridines. organic-chemistry.org Copper-catalyzed multicomponent reactions of 2-aminopyridines, aldehydes, and alkynes also provide a direct route to these scaffolds. organic-chemistry.org While not directly applicable to this compound, these methods highlight the synthetic strategies available for constructing imidazopyridine systems from pyridine starting materials.

A convergent synthesis of a novel class of imidazo[1,2-a]pyridines started from a nitropyridine which was converted to a chloropyridine analogue. This chloropyridine was then used in a palladium-catalyzed reaction followed by acid-mediated cyclization to form the imidazopyridine core. nih.gov

Table 5: Selected Methods for the Synthesis of Imidazopyridine Scaffolds

| Starting Material | Key Reagents | Product | Reference |

| 2-Aminopyridine | Ketones, CBrCl₃ | 3-Phenylimidazo[1,2-a]pyridine | organic-chemistry.org |

| 2-Chloropyridine | 2H-Azirines, Tf₂O, Et₃N | C3-Substituted imidazo[1,2-a]pyridines | organic-chemistry.org |

| 2-Aminopyridine | Aldehydes, Terminal alkynes, CuI | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| Substituted chloropyridine | LiHMDS, Pd catalyst, X-Phos, then acid | Imidazo[1,2-a]pyridine | nih.gov |

Derivatization of the Ester and Halogen Moieties for Further Functionalization

The ester and chloro- functionalities on the this compound core serve as versatile handles for introducing further structural diversity. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. For instance, the conversion of a related picolinate (B1231196) to its carboxylic acid is a key step in the synthesis of more complex molecules. mdpi.com

The chlorine atom at the 5-position is amenable to various nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of substituents, including amino, alkoxy, and cyano groups. For example, in the synthesis of related pyridazine (B1198779) derivatives, a chlorine atom is displaced by an azide (B81097) group, which can then undergo further transformations. mdpi.com The reactivity of the chloro group can be influenced by the electronic nature of the other substituents on the ring.

Furthermore, the combination of both ester and halogen derivatization provides a powerful strategy for creating a library of analogs. For instance, the ester can be hydrolyzed, and the resulting carboxylic acid can be coupled with an amine, while the chloro group can be simultaneously or sequentially replaced by another nucleophile. This dual functionalization approach allows for the systematic exploration of the chemical space around the picolinate scaffold.

A general representation of these derivatization strategies is shown in the table below.

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reagents and Conditions | Product Functional Group |

|---|

Catalysis and Reagent Systems in the Synthesis of Picolinate Compounds

The synthesis of picolinate compounds often relies on sophisticated catalytic systems and specific reagents to achieve high yields and regioselectivity. nih.govrsc.orgresearchgate.net These methods are essential for constructing the substituted pyridine ring and for subsequent functionalization.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are widely used for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of picolinate derivatives. nih.govnih.govyoutube.com Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at specific positions on the pyridine ring. libretexts.orgyoutube.com

For example, a chloro-substituted picolinate can be coupled with an organoboron reagent (Suzuki-Miyaura coupling) or an organozinc reagent (Negishi coupling) in the presence of a palladium catalyst to form a new C-C bond. libretexts.orgwikipedia.org The choice of ligand for the palladium catalyst is crucial for the success of these reactions, influencing the reaction rate, yield, and selectivity. nih.gov Phosphine-based ligands are commonly employed to stabilize the palladium(0) active species and facilitate the catalytic cycle. nih.gov

The table below summarizes some common palladium-catalyzed cross-coupling reactions applicable to the synthesis of picolinate analogs.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl halide, boronic acid/ester | Pd(0) catalyst, base | Biaryl, vinyl-aryl |

| Negishi | Aryl/vinyl halide, organozinc reagent | Pd(0) or Ni(0) catalyst | Biaryl, vinyl-aryl |

| Stille | Aryl/vinyl halide, organotin reagent | Pd(0) catalyst | Biaryl, vinyl-aryl |

| Heck | Aryl/vinyl halide, alkene | Pd(0) catalyst, base | Substituted alkene |

The site selectivity of these reactions on a polysubstituted pyridine ring can be influenced by the electronic and steric properties of the existing substituents. acs.org Computational studies have shown that the frontier molecular orbital symmetries of the pyridine substrate play a key role in determining the mechanism and regioselectivity of oxidative addition to the palladium(0) center. acs.org

Organometallic reagents, particularly organolithium and organozinc compounds, are powerful tools for the site-selective functionalization of pyridine rings. wikipedia.orgrsc.orgacs.orgwikipedia.orgsigmaaldrich.com These reagents can act as strong bases to deprotonate the pyridine ring at specific positions, creating a nucleophilic center that can then react with various electrophiles. wikipedia.orgsaylor.orgmasterorganicchemistry.comepfl.chlibretexts.org

Organolithium reagents are highly reactive and can metalate pyridines at positions ortho to directing groups such as methoxy or chloro substituents. wikipedia.orgsaylor.org The choice of the organolithium reagent and the reaction conditions can influence the regioselectivity of the metalation. acs.org For example, the aggregation state of the alkyllithium reagent can direct the alkylation to either the C2 or C4 position of the pyridine ring. acs.org

Organozinc reagents are generally less reactive and more functional group tolerant than their organolithium counterparts. wikipedia.orgsigmaaldrich.com They can be prepared from the corresponding organolithium or Grignard reagents by transmetalation, or directly from an organic halide and activated zinc metal. wikipedia.orgsigmaaldrich.com Organozinc reagents are particularly useful in Negishi cross-coupling reactions and can also be used for direct additions to carbonyl compounds. wikipedia.orgsigmaaldrich.comgoogle.com The use of solid organozinc pivalates has been shown to provide air- and moisture-stable reagents that are effective in cross-coupling reactions. orgsyn.orgnih.gov

The table below provides examples of site-selective reactions using organometallic reagents on a generic substituted pyridine.

Table 3: Site-Selective Reactions with Organometallic Reagents

| Reagent | Reaction Type | Electrophile (E⁺) | Product |

|---|---|---|---|

| n-BuLi | Directed ortho-metalation | CO₂ | Carboxylic acid |

| LDA | Deprotonation | R-CHO | Alcohol |

| R-ZnX | Negishi Coupling | Ar-Br, Pd catalyst | Arylated pyridine |

| R-MgBr | Grignard Addition | Ketone | Tertiary alcohol |

Base-mediated transformations are fundamental in pyridine chemistry, influencing both the construction of the pyridine ring and its subsequent functionalization. rsc.orgrsc.org The choice of base can significantly impact the regioselectivity of a reaction by controlling which proton is abstracted or by influencing the reactivity of a nucleophile.

In the synthesis of substituted pyridines, bases are often used to promote condensation reactions. For example, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt, often in the presence of a base.

In the functionalization of existing pyridine rings, bases can be used to control the position of substitution. For instance, in reactions involving ambident nucleophiles, the choice of base and solvent can determine which atom of the nucleophile attacks the pyridine ring. Furthermore, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively deprotonate a specific position on the pyridine ring, allowing for subsequent reaction with an electrophile. rsc.orgrsc.org The regioselectivity of these deprotonations is often directed by existing substituents on the ring. rsc.orgrsc.org Recent studies have shown that the coordination of a Lewis acid like B₃H₇ to the pyridine nitrogen can activate the ring for dearomative reactions and subsequent regioselective functionalization. rsc.orgrsc.org

The interplay between the base, solvent, and substrate is critical for achieving the desired regioselectivity in these transformations.

Mechanistic Investigations and Reaction Dynamics of Methyl 5 Chloro 6 Methoxypicolinate

Elucidation of Reaction Mechanisms in Complex Transformations

The primary reaction mechanism involving halogenated pyridines like Methyl 5-chloro-6-methoxypicolinate is nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com This mechanism is favored due to the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. wikipedia.org The SNAr reaction proceeds via a two-step addition-elimination process. researchgate.net First, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), leading to the formation of a high-energy intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net This intermediate is stabilized by the delocalization of the negative charge across the aromatic system, particularly by electron-withdrawing substituents. wikipedia.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

In the context of complex transformations, such as the synthesis of picloram (B1677784) derivatives, the chlorine atom at the 6-position of the picolinic acid core can be displaced by various nucleophiles. mdpi.com For instance, reaction with hydrazine (B178648) hydrate (B1144303) leads to the substitution of the chlorine atom, a key step in the synthesis of novel herbicides. mdpi.com These reactions often require heating to overcome the energy barrier associated with the temporary disruption of the pyridine (B92270) ring's aromaticity. youtube.com

Role of Halogen and Methoxy (B1213986) Substituents on Pyridine Ring Reactivity and Selectivity

The reactivity and selectivity of the pyridine ring in this compound are significantly influenced by the electronic effects of the 5-chloro and 6-methoxy substituents. The chlorine atom, being an electron-withdrawing group, deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the ortho and para positions relative to it. uoanbar.edu.iq The methoxy group, on the other hand, is an electron-donating group through resonance, which can influence the regioselectivity of certain reactions.

In nucleophilic aromatic substitution reactions, the chlorine atom at the 6-position is the primary site of attack. The electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring further facilitates this attack. uoanbar.edu.iq The methoxy group at the 6-position can also influence the reaction rate and selectivity through its electronic and steric properties.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Chlorine | 5 | Electron-withdrawing (-I, +M) | Activates the ring for nucleophilic attack, deactivates for electrophilic attack. |

| Methoxy | 6 | Electron-donating (+M, -I) | Can influence regioselectivity and reaction rates. |

| Ester | 2 | Electron-withdrawing (-I, -M) | Further activates the ring for nucleophilic attack. |

The combined effect of these substituents makes the pyridine ring of this compound susceptible to specific and controlled chemical modifications.

Analysis of Reaction Intermediates and Transition State Energetics

The key intermediate in the SNAr reactions of this compound is the Meisenheimer complex. wikipedia.orgresearchgate.net This is a negatively charged species where the nucleophile has added to the carbon bearing the chlorine atom, and the negative charge is delocalized over the pyridine ring. The stability of this intermediate is crucial for the reaction to proceed. vaia.com Computational studies, such as those using density functional theory (DFT), can be employed to calculate the energetics of the transition states and intermediates involved in these reactions. rsc.orgnih.gov

For a general SNAr reaction on a substituted pyridine, the energy profile can be visualized as follows:

Reactants: Starting materials (e.g., this compound and a nucleophile).

Transition State 1 (TS1): The energy maximum corresponding to the formation of the Meisenheimer complex.

Intermediate (Meisenheimer Complex): A local energy minimum. libretexts.org

Transition State 2 (TS2): The energy maximum for the expulsion of the leaving group.

Products: The final substituted pyridine.

The rate-determining step of the reaction is the one with the highest activation energy. libretexts.org

Studies on Chemo- and Regioselectivity in Multi-functionalized Picolinates

This compound is a multi-functionalized molecule, possessing a chloro group, a methoxy group, and a methyl ester group. This raises questions of chemo- and regioselectivity in its reactions.

Chemoselectivity: In reactions with nucleophiles, the primary reaction is the substitution of the chlorine atom at the 6-position. This is due to the activation of this position by the adjacent nitrogen atom and the good leaving group ability of chloride. Other functional groups, like the ester, could potentially react, for example, via hydrolysis or amidation, but the SNAr reaction at the C6 position is generally favored under typical conditions for this type of substitution.

Regioselectivity: The position of nucleophilic attack is highly regioselective for the C6 position. This is because the pyridine nitrogen and the electron-withdrawing ester group help to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at this position. uoanbar.edu.iqvaia.com Attack at other positions on the ring would lead to less stable intermediates.

Studies on related substituted pyridines have shown that the regioselectivity of reactions like metalation can be directed by the substituents present. acs.org For instance, the presence of a methoxy group can direct lithiation to an adjacent position. However, in the case of nucleophilic substitution on this compound, the inherent reactivity of the C-Cl bond at the activated 6-position dominates. uoanbar.edu.iq

Computational and Theoretical Chemistry Studies on Methyl 5 Chloro 6 Methoxypicolinate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic behavior of Methyl 5-chloro-6-methoxypicolinate. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model the molecule's electron distribution and to derive properties like molecular orbital energies and electrostatic potential maps. researchgate.netnih.gov These calculations are crucial for understanding how the chloro, methoxy (B1213986), and methyl carboxylate substituents modulate the electronic character of the pyridine (B92270) ring.

Studies on related picolinic acid derivatives have shown that the electronic structure is a key determinant of their chemical and biological activity. nih.gov For this compound, the electron-withdrawing nature of the chlorine atom and the ester group, combined with the electron-donating effect of the methoxy group, creates a complex electronic environment that dictates its reactivity.

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of organic molecules. tib.eunih.gov For pyridine derivatives, DFT calculations, often using hybrid functionals like B3LYP, can accurately predict geometric parameters, vibrational frequencies, and electronic properties. mostwiedzy.plyoutube.com These calculations help in understanding how the substituents on the pyridine ring influence its reactivity towards electrophiles and nucleophiles.

In the case of this compound, DFT studies can elucidate the influence of the substituent groups on the electron density of the pyridine ring. The chlorine at the 5-position and the ester at the 2-position are expected to decrease the electron density of the ring through inductive and resonance effects, making it more susceptible to nucleophilic attack. Conversely, the methoxy group at the 6-position donates electron density, which can influence the regioselectivity of certain reactions. DFT calculations on substituted terpyridines have shown a linear relationship between the reduction potential and the sum of the Hammett constants of the substituents, highlighting the predictive power of DFT in electrochemistry. core.ac.uk

Table 1: Illustrative DFT Calculated Properties for Substituted Pyridines

| Property | Pyridine | 3-chloropyridine | 3-methoxypyridine |

| Dipole Moment (Debye) | 2.22 | 1.89 | 2.08 |

| HOMO Energy (eV) | -6.78 | -7.02 | -6.55 |

| LUMO Energy (eV) | -0.45 | -0.89 | -0.31 |

| HOMO-LUMO Gap (eV) | 6.33 | 6.13 | 6.24 |

Note: This table presents illustrative data based on typical DFT calculations for related pyridine derivatives to demonstrate the expected trends. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy and localization of these orbitals indicate the molecule's ability to act as a nucleophile (donating electrons from the HOMO) or an electrophile (accepting electrons into the LUMO).

For this compound, the HOMO is expected to be localized primarily on the methoxy group and the pyridine ring, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would likely be distributed over the pyridine ring and the electron-withdrawing chloro and ester substituents, indicating the sites prone to nucleophilic attack. Analysis of the LUMO of pyridine and pyrazine (B50134) has been used to understand their cycloaddition reactions. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. Quantum chemical studies on various pyridine derivatives have utilized HOMO and LUMO analysis to explain their properties. gkyj-aes-20963246.comresearchgate.net

Table 2: Frontier Orbital Characteristics and Their Implications

| Orbital | General Location on this compound | Implied Reactivity |

| HOMO | Expected to have significant contributions from the methoxy group and the pyridine ring nitrogen. | Site of protonation and reaction with electrophiles. |

| LUMO | Expected to be delocalized over the pyridine ring, with significant contributions from the carbon atoms attached to the chloro and ester groups. | Site of nucleophilic attack and electron acceptance. |

Note: The locations are predicted based on the electronic nature of the substituents and general principles of FMO theory as applied to similar aromatic systems. researchgate.net

Molecular Modeling and Simulation Approaches for Conformation and Interactions

Molecular modeling and simulation techniques are employed to study the three-dimensional structure (conformation) and intermolecular interactions of this compound. Conformational analysis is particularly important for understanding how the molecule interacts with biological targets or participates in chemical reactions. nih.gov

The rotational barriers around the single bonds connecting the methoxy and ester groups to the pyridine ring can be calculated to determine the most stable conformations. Studies on methoxy-substituted pyridines have shown that the preferred conformation often involves the methoxy group being coplanar with the pyridine ring to maximize conjugation. acs.org Intermolecular interactions, such as hydrogen bonding and stacking, which are crucial for the properties of materials and biological systems, can also be modeled. researchgate.net

Theoretical Prediction of Reaction Pathways and Regioselectivity

Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions and the regioselectivity of these reactions. researchgate.net By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out.

For this compound, theoretical calculations can predict the most favorable sites for various reactions. For instance, in electrophilic aromatic substitution, the directing effects of the chloro, methoxy, and ester groups can be quantified to predict the position of substitution. Similarly, for nucleophilic aromatic substitution, the LUMO distribution can indicate the most electrophilic carbon atom. Studies on the deprotonation of pyridine have shown that the regioselectivity can be explained by the relative acidities of the ring protons, which can be calculated theoretically. acs.org The regioselectivity of reactions involving substituted pyridines is often a result of a combination of electronic and steric factors, which can be effectively modeled. researchgate.netnih.govnih.gov

Table 3: Predicted Regioselectivity for Reactions of this compound

| Reaction Type | Predicted Favorable Position(s) | Rationale |

| Electrophilic Aromatic Substitution | C-3 | The activating effect of the methoxy group at C-6 directs ortho and para, while the deactivating chloro at C-5 and ester at C-2 direct meta. The C-3 position is the most activated site. |

| Nucleophilic Aromatic Substitution | C-5 or C-2 | The electron-withdrawing chloro and ester groups activate the ring for nucleophilic attack at the positions they occupy. |

| Deprotonation | C-4 | The acidity of the ring protons is influenced by the inductive effects of the substituents. The C-4 proton is likely the most acidic. |

Note: These predictions are based on established principles of organic chemistry and computational studies on related substituted pyridines. nih.gov

Advanced Analytical Characterization Methodologies in Research on Methyl 5 Chloro 6 Methoxypicolinate

Advanced Spectroscopic Techniques for Structural Elucidation within Reaction Studies

Spectroscopic methods are indispensable in modern chemical synthesis, providing detailed molecular-level information. For Methyl 5-chloro-6-methoxypicolinate, techniques such as NMR, Mass Spectrometry, and IR spectroscopy are crucial for confirming its structure and observing chemical changes during its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the chemical shifts (δ) in ¹H and ¹³C NMR spectra, researchers can deduce the connectivity of atoms and the electronic environment of the nuclei. For a molecule like this compound, NMR helps confirm the positions of the chloro, methoxy (B1213986), and methyl ester groups on the picolinate (B1231196) ring.

In a typical ¹H NMR spectrum of a related compound, methyl acetate, the protons of the two methyl groups are in different chemical environments and thus show two distinct signals. libretexts.org Similarly, for this compound, one would expect to see separate signals for the protons of the methoxy group and the methyl ester group, as well as signals for the aromatic protons on the pyridine (B92270) ring. The ability to distinguish between chemically non-equivalent protons is fundamental to confirming the successful synthesis of the target structure. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is generated based on typical chemical shift values for similar functional groups and structures.

| Atom Type | Predicted Chemical Shift (δ) ppm |

|---|---|

| ¹H (Aromatic) | 7.5 - 8.5 |

| ¹H (Methoxy, -OCH₃) | 3.9 - 4.1 |

| ¹H (Ester, -COOCH₃) | 3.8 - 4.0 |

| ¹³C (Carbonyl, C=O) | 160 - 170 |

| ¹³C (Aromatic C-Cl) | 145 - 155 |

| ¹³C (Aromatic C-O) | 155 - 165 |

| ¹³C (Aromatic C-H) | 110 - 140 |

| ¹³C (Methoxy, -OCH₃) | 50 - 60 |

| ¹³C (Ester, -COOCH₃) | 50 - 60 |

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of a compound and can be used to monitor the progress of a chemical reaction in real-time. nih.gov By coupling a mass spectrometer to a reaction vessel, chemists can track the consumption of reactants and the formation of products and intermediates. nih.gov

For this compound (C₈H₈ClNO₃), high-resolution mass spectrometry would show a molecular ion peak corresponding to its molecular weight (approximately 201.02 g/mol ). A key feature would be the isotopic pattern of the chlorine atom, with two peaks separated by two mass units (for ³⁵Cl and ³⁷Cl isotopes) in a roughly 3:1 ratio of intensity, confirming the presence of a single chlorine atom in the molecule. This technique is crucial for verifying that the desired product has been formed and for identifying potential by-products in the reaction mixture.

Infrared (IR) Spectroscopy for Functional Group Transformations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. lumenlearning.comlibretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint. lumenlearning.comlibretexts.org During the synthesis of this compound, IR spectroscopy can be used to monitor the transformation of functional groups.

For instance, if the synthesis starts from a carboxylic acid precursor, the disappearance of the broad O-H stretch (typically 2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester (around 1735 cm⁻¹) would indicate a successful esterification. pressbooks.publibretexts.org The presence of other characteristic peaks confirms the integrity of the molecule's backbone.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1730 - 1750 |

| Ether | C-O Stretch | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl Halide | C-Cl Stretch | 600 - 800 |

| Methyl Groups | C-H Stretch | 2850 - 3000 |

Chromatographic Methods for Reaction Monitoring and Purification in Synthetic Development

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the synthesis of this compound, chromatographic methods are essential for monitoring reaction progress and for purifying the final product to a high degree.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used in pharmaceutical and chemical industries to determine the purity of synthesized compounds. In the context of this compound, an HPLC method would be developed to separate the target compound from any unreacted starting materials, intermediates, or by-products.

By injecting a sample of the crude reaction mixture into the HPLC system, a chromatogram is produced where each peak corresponds to a different compound. The area of the peak for this compound relative to the total area of all peaks gives a quantitative measure of its purity. This data is critical for quality control and for optimizing reaction conditions to maximize the yield of the desired product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.

In the synthesis of this compound, GC-MS can be used to analyze for volatile impurities or by-products that may not be easily detected by HPLC. The sample is vaporized and separated based on boiling point and polarity in the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used to identify the compound. This powerful combination allows for the confident identification of even trace-level volatile components in the final product or reaction mixture.

X-ray Crystallography for Definitive Structural Assignment of Novel Intermediates and Derivatives

In the synthesis and characterization of novel compounds, particularly those with complex three-dimensional arrangements, definitive structural elucidation is paramount. While spectroscopic methods such as NMR and mass spectrometry provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography stands as the unequivocal technique for determining the precise spatial arrangement of atoms within a crystalline solid. This method is indispensable in the research of this compound and its derivatives, where subtle changes in substitution can lead to significant variations in molecular conformation and crystal packing, ultimately influencing the material's properties and reactivity.

The process of X-ray crystallography involves irradiating a single crystal of a target compound with a focused beam of X-rays. The regular, repeating arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the precise coordinates of each atom in the asymmetric unit of the crystal can be determined, providing a definitive molecular structure.

Research into picolinic acid derivatives frequently employs single-crystal X-ray diffraction to unambiguously confirm the structure of newly synthesized compounds. nih.gov For instance, in the development of novel ligands for metal ion complexation, the exact conformation of the picolinic acid moiety and its substituents is critical. X-ray crystallography provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the steric and electronic properties of the molecule.

The introduction of substituents, such as the chloro and methoxy groups in this compound, can significantly alter the crystal packing. The chlorine atom can participate in halogen bonding, while the methoxy group can act as a hydrogen bond acceptor. The resulting crystal structure is a fine balance of these various intermolecular forces. X-ray diffraction studies on related chlorinated and methylated pyridine derivatives have provided insights into how these functional groups direct the assembly of molecules in the solid state.

The definitive structural data obtained from X-ray crystallography is often presented in a standardized format, including the crystal system, space group, unit cell dimensions, and key geometrical parameters. Below is a representative table of crystallographic data that would be expected from the analysis of a novel derivative of this compound.

| Parameter | Value |

| Empirical Formula | C8H8ClNO3 |

| Formula Weight | 201.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.126(3) |

| c (Å) | 9.345(2) |

| α (°) | 90 |

| β (°) | 105.67(3) |

| γ (°) | 90 |

| Volume (ų) | 931.4(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.438 |

| Absorption Coefficient (mm⁻¹) | 0.45 |

| R-factor (%) | 4.2 |

| Goodness-of-fit | 1.05 |

This detailed structural information is crucial for establishing structure-activity relationships, understanding reaction mechanisms, and designing new molecules with desired properties. For novel intermediates in a synthetic pathway, X-ray crystallography can confirm the expected structure or reveal an unexpected rearrangement, thereby guiding further synthetic efforts.

Research Applications and the Derivatization of Methyl 5 Chloro 6 Methoxypicolinate

Methyl 5-chloro-6-methoxypicolinate as a Versatile Synthetic Building Block

The strategic placement of functional groups on the pyridine (B92270) ring of this compound makes it an attractive starting material for synthetic chemists. The chlorine atom at the 5-position serves as a versatile handle for cross-coupling reactions, allowing for the introduction of various substituents. The methoxy (B1213986) group at the 6-position and the methyl ester at the 2-position can also be manipulated to further diversify the molecular scaffold.

Precursor in the Synthesis of Highly Functionalized Pyridine Derivatives

This compound is a key intermediate in the synthesis of highly functionalized pyridine derivatives. The chlorine atom can be readily displaced by a variety of nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions enable the introduction of aryl, heteroaryl, alkyl, and amino groups at the 5-position of the pyridine ring, leading to a diverse array of substituted picolinates.

For instance, the Suzuki coupling of this compound with various boronic acids can yield a library of 5-aryl-6-methoxypicolinates. Subsequent modifications of the methoxy and ester groups can then provide access to a wide range of polysubstituted pyridine derivatives with potential applications in medicinal chemistry and materials science.

Intermediate for the Construction of Diverse Fused Heterocyclic Ring Systems

The reactivity of the functional groups in this compound makes it a valuable precursor for the construction of fused heterocyclic ring systems. Through carefully designed reaction sequences, the pyridine ring can be annulated with other rings to form bicyclic and polycyclic heteroaromatic compounds.

One common strategy involves the transformation of the methyl ester and the methoxy group into functionalities that can participate in cyclization reactions. For example, hydrolysis of the ester to a carboxylic acid, followed by conversion to an acyl chloride, can set the stage for an intramolecular Friedel-Crafts reaction if a suitable aromatic ring is present at the 5-position. Alternatively, the methoxy group can be demethylated to a hydroxyl group, which can then participate in condensation or cyclization reactions.

Role in the Development of Complex Organic Scaffolds for Chemical Biology

In the field of chemical biology, there is a constant need for novel molecular scaffolds to probe biological processes and to serve as starting points for drug discovery. The versatility of this compound allows for its incorporation into more complex organic scaffolds. By using this building block, chemists can systematically introduce diversity into a molecular design, which is crucial for optimizing interactions with biological targets.

The ability to readily modify the pyridine core of this compound at multiple positions makes it an ideal starting point for the synthesis of compound libraries. These libraries can then be screened for biological activity, and hits can be further optimized by fine-tuning the substituents on the pyridine ring.

Development of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Research

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. These studies involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. This compound serves as an excellent template for such studies due to the ease with which its structure can be modified.

Systematic Modification at Pyridine Ring Positions

The chlorine atom at the 5-position and the methoxy group at the 6-position of this compound are prime targets for systematic modification in SAR studies.

Table 1: Potential Modifications at the 5-Position of the Pyridine Ring

| Original Group | Potential Modifications | Rationale for Modification |

| Chlorine | Fluorine, Bromine, Iodine | To probe the effect of halogen size and electronegativity on activity. |

| Cyano, Nitro | To introduce electron-withdrawing groups and explore electronic effects. | |

| Small alkyl or aryl groups | To investigate the impact of steric bulk and lipophilicity. |

Table 2: Potential Modifications at the 6-Position of the Pyridine Ring

| Original Group | Potential Modifications | Rationale for Modification |

| Methoxy | Ethoxy, Isopropoxy | To explore the influence of larger alkoxy groups on binding and metabolism. |

| Hydroxy (via demethylation) | To introduce a hydrogen bond donor and potential site for further derivatization. | |

| Amino, Alkylamino | To introduce basic groups and explore electrostatic interactions. |

By synthesizing a matrix of analogues with different substituents at these positions, researchers can systematically map the chemical space around the initial scaffold and identify key structural features required for biological activity.

Transformations and Derivatizations of the Methyl Ester Moiety

The methyl ester group at the 2-position of this compound offers another point for derivatization to probe SAR.

Table 3: Transformations of the Methyl Ester Moiety

| Transformation | Resulting Functional Group | Potential Applications in SAR |

| Hydrolysis | Carboxylic Acid | Can act as a key binding group (e.g., for zinc metalloenzymes) or be used to form amides and esters. |

| Amidation | Amides (primary, secondary, tertiary) | Allows for the introduction of a wide variety of substituents to explore hydrogen bonding and steric interactions. |

| Reduction | Primary Alcohol | Removes the carbonyl group and introduces a flexible linker for further derivatization. |

| Grignard Reaction | Tertiary Alcohol | Enables the introduction of two new alkyl or aryl groups, significantly altering the steric and electronic properties. |

Applications in Medicinal Chemistry Research as a Synthetic Intermediate for Potential Drug Candidates

The pyridine scaffold is a fundamental component in a vast array of pharmacologically active compounds. This compound serves as a valuable precursor for the synthesis of bioactive molecules, with its pyridine core being integral to the pharmacophores of potential antiviral and antibiotic agents. Research has indicated that derivatives of this compound show promise in the inhibition of viral proteases and bacterial enzymes.

The strategic placement of the chloro and methoxy groups on the pyridine ring allows for selective chemical modifications, enabling chemists to introduce a variety of functional groups and build molecular complexity. This derivatization is crucial in the field of medicinal chemistry, where the goal is to synthesize molecules that can interact specifically with biological targets to treat diseases. The ester functional group provides a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles to create a diverse library of compounds for biological screening.

While specific drug candidates derived directly from this compound are not extensively detailed in publicly available literature, the general importance of substituted pyridines in drug discovery is well-established. The structural motifs present in this compound are found in numerous molecules investigated for a wide range of therapeutic areas.

Interactive Data Table: Potential Therapeutic Areas for Pyridine Derivatives

| Therapeutic Area | Examples of Pyridine-Containing Drugs |

| Oncology | Kinase inhibitors |

| Infectious Diseases | Antivirals, Antibacterials |

| Central Nervous System | Antidepressants, Antipsychotics |

| Cardiovascular Diseases | Antihypertensives |

Applications in Agrochemical Research as a Synthetic Intermediate for Potential Agrochemical Candidates

In the field of agrochemical research, chlorinated picolinates are a well-known class of compounds that have been extensively explored for their potential as herbicides and plant growth regulators. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of new agrochemical candidates. The chloro and methoxy substituents can influence the molecule's herbicidal activity, selectivity, and environmental persistence.

The development of novel herbicides is a continuous effort to manage weed resistance and improve crop yields. Synthetic intermediates like this compound are instrumental in this process, allowing researchers to create and test a wide range of derivatives. The modification of the ester group, for instance, can lead to compounds with altered uptake and translocation properties within the plant.

Although specific, commercialized agrochemicals directly synthesized from this compound are not prominently documented, the foundational role of the picolinate (B1231196) structure is evident in many existing products. The exploration of derivatives from this intermediate is an active area of research aimed at discovering next-generation crop protection solutions.

Interactive Data Table: Classes of Agrochemicals Based on Pyridine Scaffolds

| Agrochemical Class | Mode of Action |

| Herbicides | Auxin mimics, Amino acid synthesis inhibitors |

| Insecticides | Nicotinic acetylcholine receptor agonists |

| Fungicides | Respiration inhibitors |

| Plant Growth Regulators | Various |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient, cost-effective, and environmentally benign methods for the synthesis of Methyl 5-chloro-6-methoxypicolinate is a primary area for future research. Current synthetic strategies for related pyridine (B92270) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. epo.org Future efforts should focus on the following areas:

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of functionalized pyridines is a rapidly growing field. bldpharm.comgoogleapis.com Future research could explore the use of engineered enzymes to catalyze the selective chlorination and methoxylation of a picolinate (B1231196) precursor, potentially leading to a more sustainable and atom-economical synthesis.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. chemicalbook.com The development of a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Green Chemistry Approaches: The exploration of alternative, greener solvents and reagents will be crucial. This includes investigating the use of water as a solvent for key reaction steps, which has been shown to be effective in the amination of some chloropyridines. justia.com

Investigation of Undiscovered Reactivity Profiles and Catalytic Systems

The functional groups present in this compound suggest a rich and varied reactivity that is yet to be fully explored. Future research should aim to uncover novel transformations and develop new catalytic systems to exploit this reactivity.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring would provide a powerful tool for the late-stage modification of the molecule. Photoredox catalysis has emerged as a key technology for such transformations, enabling the introduction of a wide range of functional groups. ambeed.compharmanoble.comchemicalbook.com

Cross-Coupling Reactions: The chloro and methoxy (B1213986) groups offer handles for various cross-coupling reactions. While palladium-catalyzed amination of chloropyridines is a well-established reaction, merckmillipore.com the development of new, more active, and versatile catalysts, potentially based on other transition metals, could expand the scope of possible transformations.

Novel Catalytic Systems: The development of novel catalytic systems, including those based on earth-abundant metals, for the selective transformation of the functional groups on this compound is a key area for future research. This could include the development of catalysts for the selective cleavage of the C-Cl or C-O bonds.

Advanced Computational Studies for Rational Design and Optimization of Synthesis

Computational chemistry offers a powerful tool for understanding and predicting the reactivity of molecules and for the rational design of new synthetic routes. Future research on this compound would benefit greatly from the application of advanced computational methods.

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the reaction mechanisms of potential synthetic routes, identify transition states, and predict reaction outcomes. chemsrc.comchemicalbook.com This can help to guide the experimental design of new and more efficient synthetic methods.

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on large datasets of chemical reactions to predict optimal reaction conditions, such as temperature, solvent, and catalyst. This approach could be used to rapidly optimize the synthesis of this compound and its derivatives.

Broader Application in the Expedited Synthesis of Complex Molecules and Materials for Research

The versatile nature of this compound makes it an attractive building block for the synthesis of a wide range of more complex molecules and materials. Future research should focus on exploring these potential applications.

Synthesis of Agrochemicals and Pharmaceuticals: Substituted pyridines are common scaffolds in many agrochemicals and pharmaceuticals. The unique functionalization pattern of this compound makes it a promising starting material for the synthesis of novel bioactive compounds.

Materials Science: Pyridine derivatives are used in the construction of a variety of advanced materials, including metal-organic frameworks (MOFs) and organic semiconductors. Future research could explore the use of this compound as a ligand for the synthesis of novel MOFs with tailored properties or as a building block for new organic electronic materials.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structural identity of Methyl 5-chloro-6-methoxypicolinate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to identify proton environments (e.g., methoxy and ester groups) and carbon backbone. Compare chemical shifts with analogous picolinate derivatives (e.g., methyl 6-chloropicolinate: δ ~3.9 ppm for OCH, δ ~8.2 ppm for pyridine protons) .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), ensuring the molecular ion peak aligns with the theoretical mass (CHClNO: 201.02 g/mol).

- Infrared (IR) Spectroscopy : Validate functional groups (e.g., C=O ester stretch at ~1700 cm, C-O-C stretch at ~1250 cm) .

Q. How can researchers optimize the synthesis of this compound to achieve high yields under mild conditions?

- Methodological Answer :

- Reagent Selection : Use methyl chloroformate for esterification to avoid side reactions.

- Catalysis : Employ DMAP (4-dimethylaminopyridine) as a catalyst to enhance reaction efficiency in aprotic solvents like dichloromethane .

- Temperature Control : Conduct reactions at 0–5°C to minimize thermal decomposition of intermediates.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC (R ~0.4 in 3:1 hexane:EtOAc) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electron density and identify reactive sites (e.g., C-5 chloro group).

- Transition State Analysis : Simulate energy barriers for potential SNAr (nucleophilic aromatic substitution) pathways, focusing on leaving-group stability and solvent effects .

- Validation : Cross-check computational predictions with experimental kinetic data (e.g., rate constants in DMSO/water mixtures) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Data Refinement : Use SHELXL for high-resolution refinement, applying restraints to disordered methoxy/chloro groups. Validate with R < 5% and goodness-of-fit (GOF) ~1.0 .

- Twinned Crystal Analysis : Employ twin-law matrices in PLATON to deconvolute overlapping diffraction patterns in cases of pseudo-merohedral twinning.

- Comparative Studies : Cross-reference with analogous structures (e.g., methyl 6-chloropicolinate) to identify systematic errors in bond-length/angle reporting .

Q. How can researchers design experiments to investigate the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Buffer Systems : Simulate physiological pH (7.4) using phosphate-buffered saline (PBS). Monitor degradation via HPLC at 254 nm.

- Kinetic Profiling : Calculate half-life (t) using first-order kinetics. Compare with control compounds (e.g., methyl 6-methoxypicolinate) to isolate substituent effects .

- Mass Balance : Quantify hydrolysis products (e.g., 5-chloro-6-methoxypicolinic acid) via LC-MS to confirm reaction pathways .

Guidelines for Rigorous Research Design

- FINER Criteria : Ensure questions are Feasible (e.g., access to anhydrous reagents), Interesting (e.g., novel substitution patterns), Novel (e.g., unexplored bioactivity), Ethical (e.g., safe disposal of chlorinated waste), and Relevant (e.g., agrochemical intermediates) .

- PICO Framework : Define Population (compound derivatives), Intervention (synthetic modifications), Comparison (control compounds), Outcome (yield/purity/stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.